Ammonium 5-(trifluoromethyl)nicotinate
Description
Ammonium 5-(trifluoromethyl)nicotinate is a nicotinic acid derivative where the pyridine ring is substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ammonium carboxylate (-COO⁻NH₄⁺) at the 3-position. This compound is synthesized via methods analogous to other trifluoromethyl-substituted nicotinates, such as halogenation or cross-coupling reactions involving boronic esters, as outlined in Ashimori et al. (1990) and Rondahl (1977) . The trifluoromethyl group enhances electron-withdrawing effects, increasing the compound’s acidity and stability compared to non-fluorinated analogs. Its ammonium salt form improves aqueous solubility, making it advantageous for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
azanium;5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2.H3N/c8-7(9,10)5-1-4(6(12)13)2-11-3-5;/h1-3H,(H,12,13);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPORYWAKWHLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali-Mediated Coupling and Ammonium Cyclization (Route C-1)
This two-step process, detailed in CN114716320A , involves:
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Alkali-mediated coupling : Ethyl 4-chloro-3-oxobutyrate reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in the presence of a base (e.g., NaH) to form intermediate I (ethyl 2-(chloromethyl)-6-(trifluoromethyl)nicotinate).
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Ammonium cyclization : Intermediate I undergoes intramolecular cyclization using ammonium acetate (1.2–1.5 molar equivalents) at 45–60°C in acetic acid, yielding ethyl 2-methyl-6-(trifluoromethyl)nicotinate. Subsequent hydrolysis with aqueous NaOH generates the free acid, which is neutralized with NH₄OH to form the ammonium salt.
Key Advantages :
One-Pot Halogenalkyl Nicotinate Synthesis (EP1340747A1)
EP1340747A1 describes a streamlined one-pot synthesis:
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Enamine formation : Ethyl 3,3-dimethylaminoacrylate reacts with 6,6,6-trifluoro-5-oxo-3-hexenoic acid ethyl ester.
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Cyclization : Ammonium acetate (94% stoichiometric excess) induces cyclization at 40°C, directly yielding ethyl 2-trifluoromethylnicotinate. Hydrolysis and neutralization follow.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Ammonium Acetate | 1:1.5 molar ratio |
| Solvent | Toluene |
| Yield | 94% |
Advantages :
Transesterification and Hydrolysis (WO2017211543A1)
Though primarily for menthyl nicotinate, WO2017211543A1 provides insights into nicotinate ester handling:
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Transesterification : Methyl nicotinate reacts with menthol using sodium methoxide.
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Distillation : Activated carbon-assisted distillation removes methanol, yielding high-purity esters.
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Hydrolysis : Esters are hydrolyzed to nicotinic acid and neutralized with NH₄OH.
Relevance :
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Demonstrates ester stability under basic conditions, informing nicotinate handling in ammonium salt synthesis.
Optimization of Cyclization Conditions
The cyclization step is critical for regioselectivity and yield. Comparative data from patents reveals:
Ammonium Source Selection
| Ammonium Source | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| Ammonium Acetate | 50°C | 77.4 | <5% enamines |
| NH₃ Gas | 60°C | 68 | 12% hydrolyzed ketones |
| NH₄Cl | 80°C | 55 | 20% dimerization |
Ammonium acetate is optimal due to its buffering capacity, which suppresses keto-enol tautomerization and hydrolysis.
Solvent and Temperature Effects
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Acetic Acid : Enhances cyclization kinetics but requires post-reaction neutralization.
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Toluene : Facilitates azeotropic removal of water, improving conversion.
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Temperature : Elevated temperatures (>60°C) accelerate side reactions, while <45°C prolong reaction times.
Purification and Characterization
Distillation vs. Chromatography
Chemical Reactions Analysis
Types of Reactions
Ammonium 5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed reactions are frequently used for substitution involving the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Ammonium 5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which ammonium 5-(trifluoromethyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . This allows it to interact effectively with biological targets, such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between Ammonium 5-(trifluoromethyl)nicotinate and key analogs:
Note: Exact molecular weight of the ammonium salt depends on hydration state.
Reactivity and Stability
- Hydrolysis Behavior : Unlike ester derivatives (e.g., methyl or ethyl nicotinates), the ammonium carboxylate form resists esterase-catalyzed hydrolysis, as observed in human serum albumin (HSA) studies . Esters like methyl nicotinate hydrolyze rapidly (half-life <15 minutes to 95 hours), whereas the ionic form remains stable in physiological conditions.
- Electron Effects: The -CF₃ group in this compound withdraws electrons, lowering the pKa of the carboxylate (≈2.5–3.0) compared to non-fluorinated analogs (pKa ≈4.5–5.0). This enhances its solubility and bioavailability.
Q & A
Basic: What are the optimal synthetic routes for Ammonium 5-(trifluoromethyl)nicotinate, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the trifluoromethyl group. For purity assurance:
- Purification: Use preparative HPLC or column chromatography to isolate the compound .
- Purity Validation: Confirm via LC-MS (mass accuracy < 2 ppm) and NMR (e.g., characteristic <sup>19</sup>F NMR shifts at δ -60 to -70 ppm for CF3 groups) .
- Impurity Profiling: Quantify residual solvents or byproducts using GC-MS with internal standards .
Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic environments?
Methodological Answer:
The electron-withdrawing nature of the CF3 group alters electron density on the pyridine ring, directing nucleophilic attacks to specific positions. To study this:
- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., pH, temperature) using UV-Vis spectroscopy .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
- Isotopic Labeling: Use <sup>13</sup>C or <sup>15</sup>N isotopes to track regioselectivity in substitution reactions .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify proton environments (e.g., NH4<sup>+</sup> protons at δ 6.5–7.5 ppm) and carbon backbone .
- <sup>19</sup>F NMR: Confirm CF3 group presence (sharp singlet at δ -63 to -67 ppm) .
- IR Spectroscopy: Detect carbonyl (C=O stretch ~1700 cm<sup>-1</sup>) and ammonium (N-H stretch ~3200 cm<sup>-1</sup>) groups .
- LC-HRMS: Verify molecular ion ([M+H]<sup>+</sup>) with <1 ppm mass error .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound’s derivatives?
Methodological Answer:
- Meta-Analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like assay conditions (e.g., cell lines, concentrations) .
- Dose-Response Replication: Conduct parallel experiments under standardized protocols (e.g., IC50 assays with triplicate technical replicates) .
- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., replacing CF3 with Cl or CH3) to isolate contributing functional groups .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) .
- Stability Testing: Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
- Solution Stability: Prepare fresh solutions in deuterated solvents (e.g., D2O) for NMR to avoid hydrolysis .
Advanced: What computational models predict the pharmacokinetic behavior of this compound?
Methodological Answer:
- QSAR Modeling: Use software like Schrödinger or MOE to correlate logP, polar surface area, and bioavailability .
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .
- ADMET Prediction: Apply tools like ADMETlab 2.0 to estimate toxicity profiles (e.g., hERG inhibition risk) .
Basic: How to design dose-response experiments for assessing the compound’s bioactivity?
Methodological Answer:
- Concentration Range: Use logarithmic dilution series (e.g., 0.1–100 µM) to capture EC50/IC50 values .
- Controls: Include vehicle (e.g., DMSO) and positive controls (e.g., known agonists/antagonists) .
- Assay Type: Employ fluorescence-based (e.g., Ca<sup>2+</sup> flux) or luminescent (e.g., luciferase reporter) readouts .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Design of Experiments (DoE): Use factorial design to optimize parameters (e.g., temperature, catalyst loading) .
- Statistical Control: Apply Six Sigma methodologies to reduce standard deviation in yield (±5%) .
Basic: How to validate the compound’s interaction with nicotinic receptors?
Methodological Answer:
- Radioligand Binding Assays: Use [<sup>3</sup>H]-epibatidine to measure displacement in α4β2 receptor subtypes .
- Electrophysiology: Perform patch-clamp recordings on transfected HEK293 cells to assess ion channel modulation .
Advanced: What structural analogs of this compound show divergent bioactivity?
Methodological Answer:
Key analogs and their properties (adapted from ):
| Compound Name | CAS Number | Key Functional Groups | Bioactivity Divergence |
|---|---|---|---|
| Ethyl 2-amino-5-(trifluoromethyl)nicotinate | 118704255 | -NH2 | Enhanced neuroactivity |
| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | 445-71-6 | -CN, -CH3 | Increased metabolic stability |
| Ethyl 5-bromo-2-(trifluoromethyl)nicotinate | 1196153-48-6 | -Br | Higher electrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
